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Norgestimate-d6

Cat. No.: B602510
CAS No.: 263194-12-2
M. Wt: 375.54
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Description

Significance of Isotopic Labeling in Advanced Chemical and Biological Investigations

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern scientific inquiry. This technique allows for the precise tracking and quantification of molecules in complex biological and chemical systems. The key advantages of using deuterium-labeled compounds include:

Tracing Metabolic Pathways: By introducing a deuterated compound into a biological system, researchers can follow its metabolic fate, identifying and quantifying its various metabolites. thalesnano.com This provides invaluable insights into drug metabolism and the biochemical pathways of endogenous compounds.

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS). thalesnano.comclearsynth.com Since they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute in chromatographic separations and exhibit similar ionization efficiencies. sigmaaldrich.com The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, leading to highly accurate and precise quantification. clearsynth.comsigmaaldrich.com

Elucidating Reaction Mechanisms: Isotopic labeling can help to unravel the intricate details of chemical reactions by tracking the position of the label throughout the transformation. thalesnano.com

Investigating Pharmacokinetic Properties: Deuterium labeling is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. thalesnano.comnih.gov

Overview of Deuterated Progestins as Research Probes

Progestins are a class of steroid hormones that play crucial roles in the reproductive system. isotope.com Deuterated progestins, such as deuterated forms of progesterone (B1679170), norethindrone, and desogestrel, serve as essential research probes. isotope.comcaymanchem.comcaymanchem.com These labeled compounds are particularly valuable for:

Quantitative Bioanalysis: The accurate measurement of progestin levels in biological matrices like plasma and urine is critical in pharmacokinetic and endocrinology studies. Deuterated progestins are widely used as internal standards in these assays to ensure reliability. sigmaaldrich.comnih.gov

Metabolism Studies: Understanding how synthetic progestins are metabolized is crucial for drug development. Studies using labeled progestins have helped to identify key metabolic pathways and active metabolites. nih.gov For instance, the metabolism of norgestimate (B1679921) itself has been studied using carbon-14 (B1195169) labeling to trace its biotransformation in humans. nih.gov

Receptor Binding Assays: While not a direct application of deuteration, the synthesis of labeled compounds often goes hand-in-hand with the pharmacological characterization of the parent compound, which includes assessing its binding affinity to progesterone and other steroid receptors. caymanchem.com

Rationale for the Academic Study of Norgestimate-d6 within Research Frameworks

This compound is a deuterated analog of norgestimate, a progestin used in combination with ethinyl estradiol. caymanchem.comdrugs.com The primary and most critical application of this compound in a research setting is as an internal standard for the quantification of norgestimate in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com

The use of this compound helps to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. sigmaaldrich.com This is essential for pharmacokinetic studies that aim to understand how the body processes norgestimate. nih.gov

Norgestimate is a prodrug that is metabolized to norelgestromin (B1679859) and levonorgestrel. caymanchem.combertin-bioreagent.com Therefore, deuterated versions of its metabolites, such as 17-Desacetyl this compound (norelgestromin-d6), are also important research tools for studying the complete metabolic profile of the parent drug. cymitquimica.comaxios-research.com

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name(17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, 3-oxime caymanchem.com
SynonymsDexnorgestrel acetime-d6, Norgestimate-2,2,4,6,6,10-D6 caymanchem.comesschemco.com
CAS Number1263194-12-2 caymanchem.comesschemco.com
Molecular FormulaC₂₃H₂₅D₆NO₃ caymanchem.comesschemco.com
Molecular Weight375.5 g/mol caymanchem.com
AppearanceWhite to Off-White Solid esschemco.compharmaffiliates.com
Purity≥98% esschemco.com
SolubilitySoluble in Methanol, Chloroform (Slightly), Ethyl Acetate (B1210297) (Very Slightly) caymanchem.comchemicalbook.com
Storage-20°C Freezer chemicalbook.com

Properties

CAS No.

263194-12-2

Molecular Formula

C23H25NO3D6

Molecular Weight

375.54

Appearance

Off-White Solid

melting_point

60-65˚C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

35189-28-7 (unlabelled)

Synonyms

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-Oxime-d6;  Dexnorgestrel Acetime-d6

tag

Norgestimate

Origin of Product

United States

Analytical Methodologies Utilizing Norgestimate D6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Norgestimate-d6) to a sample containing the unlabeled analyte (norgestimate). koreascience.krnih.gov This isotopically labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). tandfonline.com

The key advantage of this method is that the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. koreascience.kr This ratio remains constant throughout the sample preparation and analysis process, compensating for any loss of the analyte that may occur during extraction, purification, and injection into the instrument. wuxiapptec.com Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they are affected in the same way by variations in sample handling and instrument response. scispace.com This co-elution and co-ionization behavior helps to correct for matrix effects, which are a common source of error in mass spectrometry where other components in a complex sample can suppress or enhance the ionization of the analyte. clearsynth.commyadlm.org

The concentration of the unknown analyte in the original sample is then calculated based on the measured mass ratio, the known amount of the added internal standard, and the response factor of the instrument. koreascience.kr This approach significantly improves the reliability of quantitative results, making IDMS a reference method for the accurate determination of many compounds, including steroids. nih.govnih.gov

Development of High-Resolution Mass Spectrometry Assays for Steroid Analysis

The analysis of steroids presents a significant challenge due to their structural similarity, the presence of isomers, and often low physiological concentrations. sciex.comlcms.cz High-resolution mass spectrometry (HRMS) has emerged as a preferred technique for steroid analysis, offering enhanced selectivity and sensitivity compared to traditional methods like immunoassays, which can suffer from cross-reactivity. sciex.comresearchgate.net HRMS instruments can distinguish between molecules with very small mass differences, which is crucial for differentiating between various steroid metabolites. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative analysis of steroids in biological fluids. sciex.comnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov this compound is frequently employed as an internal standard in LC-MS/MS assays for the quantification of norgestimate (B1679921) and its active metabolite, 17-deacetylnorgestimate. bertin-bioreagent.comnih.govresearchgate.net

In a typical LC-MS/MS application, the sample is first subjected to a separation process using a liquid chromatograph. The use of specific columns, such as those with biphenyl (B1667301) stationary phases, can improve the resolution of steroid analytes. researchgate.netuni-muenchen.de Following chromatographic separation, the eluent is introduced into the mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. uni-muenchen.de

The use of this compound as an internal standard in these assays allows for accurate quantification by correcting for variations in extraction recovery and matrix effects. nih.govresearchgate.net For instance, a study developing a UPLC-MS/MS method for 17-desacetyl norgestimate in human plasma utilized 17-desacetyl this compound as the internal standard. nih.govresearchgate.net This method demonstrated high sensitivity, with a lower limit of quantification in the picogram per milliliter range, and was successfully applied to a bioequivalence study. nih.govresearchgate.netdrugbank.comnih.gov Another UPLC-MS/MS method was developed for the simultaneous quantification of ethinyl estradiol, norgestimate, and 17-desacetyl norgestimate, also employing this compound as an internal standard to ensure accuracy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS has become more prevalent for steroid analysis due to its simpler sample preparation, gas chromatography-mass spectrometry (GC-MS) remains a valuable and highly specific technique. sciex.com GC-MS often requires a derivatization step to increase the volatility and thermal stability of the steroid analytes before they can be analyzed by gas chromatography. koreascience.krsciex.com this compound is also intended for use as an internal standard in the quantification of norgestimate by GC-MS. caymanchem.combertin-bioreagent.com

In GC-IDMS (Gas Chromatography-Isotope Dilution Mass Spectrometry), the sample containing the analyte and the deuterated internal standard is injected into the gas chromatograph. koreascience.kr The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. usgs.gov The quantification is based on the ratio of the characteristic ions of the native analyte to those of the deuterated internal standard. koreascience.kr This method provides high accuracy and precision for the analysis of steroids in various matrices. koreascience.krusgs.gov

Method Validation Parameters for Quantitative Bioanalysis with Deuterated Standards

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated. When using deuterated standards like this compound, specific parameters are evaluated to demonstrate the method's performance. jetir.orgresearchgate.net

Assessment of Accuracy and Precision in Biological Matrices

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte, while precision describes the degree of scatter or variability between repeated measurements. jetir.orgcstti.com Both are critical for reliable quantitative bioanalysis.

In the validation of methods using deuterated internal standards, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. nih.govcstti.com These QC samples are prepared in the same biological matrix as the unknown samples (e.g., human plasma or urine). cstti.com

The accuracy is typically expressed as the percentage of the nominal concentration, while precision is expressed as the coefficient of variation (CV%). koreascience.kr For a method to be considered valid, the accuracy and precision values must fall within predefined acceptance criteria, which are often specified by regulatory guidelines. For example, a common acceptance criterion for accuracy is that the mean value should be within ±15% of the nominal value (or ±20% at the lower limit of quantification), and the precision (CV%) should not exceed 15% (or 20% at the LLOQ). gtfch.org

A study validating a UPLC-MS/MS method for 17-desacetyl norgestimate using 17-desacetyl norgestimate D6 as an internal standard reported intra-run and inter-run precision and accuracy to be within 10%. nih.govresearchgate.net Another study on steroid profiling using LC-MS/MS demonstrated intra-assay and inter-assay precision between 5.3% and 12.8% for each steroid. nih.gov

Below is a table summarizing typical accuracy and precision data from a validated bioanalytical method for a steroid using a deuterated internal standard.

QC LevelNominal Conc. (pg/mL)Measured Conc. (pg/mL) (Mean ± SD)Accuracy (%)Precision (CV%)
Low5048.5 ± 3.997.08.0
Medium500510.2 ± 30.6102.06.0
High40003920.0 ± 235.298.06.0

This table is a representative example and does not reflect data from a single specific study but is illustrative of typical validation results.

Evaluation of Matrix Effects and Selectivity

Matrix effects occur when components of the biological matrix co-eluting with the analyte interfere with its ionization in the mass spectrometer, leading to either ion suppression or enhancement. tandfonline.comchromatographyonline.com This can significantly impact the accuracy of the quantification. tandfonline.com Deuterated internal standards are particularly effective at compensating for matrix effects because they are affected in a similar manner to the unlabeled analyte. tandfonline.comresearchgate.net

The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the response of the analyte in a neat solution at the same concentration. chromatographyonline.com The matrix factor (MF) is calculated as the ratio of these two responses. An MF of 1 indicates no matrix effect, while a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to demonstrate that the deuterated standard effectively compensates for the matrix effect. tandfonline.com

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. jetir.orgjchps.com To assess selectivity, blank samples from multiple sources are analyzed to ensure that no interfering peaks are present at the retention time of the analyte and the internal standard. nih.gov

A validation study for 17-desacetyl norgestimate demonstrated selectivity by analyzing blank human plasma from different donors and by spiking samples with common concomitant drugs to check for interference. nih.gov The use of highly selective techniques like LC-MS/MS operating in MRM mode, coupled with a co-eluting deuterated internal standard like this compound, provides excellent selectivity for steroid analysis in complex biological matrices. sciex.comnih.gov

The following table illustrates how matrix effect data might be presented.

AnalyteQC LevelMean Peak Area (Post-Spiked Extract)Mean Peak Area (Neat Solution)Matrix Factor
NorgestimateLow85,000100,0000.85
NorgestimateHigh8,600,00010,000,0000.86
This compoundLow84,000100,0000.84
This compoundHigh8,500,00010,000,0000.85

This table is a representative example illustrating the concept of matrix factor calculation and does not represent data from a specific study.

Stability Considerations of Analytes and Internal Standards

The reliability of quantitative analysis using a stable isotope-labeled internal standard like this compound hinges on the parallel stability of the analyte and the standard throughout the entire analytical process. nih.gov The underlying assumption is that any degradation or loss of the analyte during sample preparation, storage, and analysis will be mirrored by the internal standard, allowing for accurate correction. scispace.com Therefore, a thorough understanding and evaluation of stability are critical components of method validation. nih.gov

Several factors can influence the stability of both the target steroid and this compound in biological matrices. These include:

Temperature: Storage temperature is a critical parameter. For long-term stability, this compound is typically stored as a solid at -20°C, where it is stable for at least four years. caymanchem.comcaymanchem.com Stability studies are also performed to assess the integrity of the analyte and internal standard under various conditions they might encounter during the analytical workflow, such as freeze-thaw cycles and short-term bench-top storage. sante.fr

pH: The pH of the sample matrix can significantly impact the stability of certain steroids, potentially causing hydrolysis or other degradation reactions. The stability of both the analyte and this compound must be assessed across the pH range they will be exposed to during extraction and analysis. nih.gov

Oxidation: Analytes and internal standards can be susceptible to oxidation. The use of antioxidants or storage under an inert atmosphere may be necessary to prevent oxidative degradation. nih.gov

Enzymatic Degradation: In biological samples, enzymes can metabolize analytes. For instance, in the analysis of Norgestimate, its conversion to metabolites like 17-desacetyl norgestimate can occur ex-vivo. To minimize this, specific enzyme inhibitors or anticoagulants, such as sodium fluoride/potassium oxalate, are used during sample collection. researchgate.net

Isotopic Stability: A crucial consideration for deuterated standards like this compound is the stability of the deuterium labels. Labels should be positioned on non-exchangeable sites within the molecule. acanthusresearch.com Placing deuterium on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can lead to hydrogen/deuterium exchange with protons from solvents or the matrix, compromising the integrity of the internal standard. acanthusresearch.com

The stability of this compound is intrinsically linked to its chemical structure, where deuterium atoms replace hydrogen atoms at stable positions. This ensures that the isotopic label is not lost during the extraction and analysis process.

FactorConsideration for this compound and Steroid AnalytesSource(s)
Storage Temperature Long-term storage as a solid at -20°C ensures stability for ≥ 4 years. caymanchem.comcaymanchem.com
Freeze-Thaw Cycles Stability must be confirmed through multiple freeze-thaw cycles if samples will undergo such conditions. sante.fr
Matrix pH Potential for hydrolysis or degradation; stability must be evaluated at the pH of extraction and mobile phases. nih.gov
Light Exposure Photodegradation is a possibility for some steroid structures; amber vials and protection from light may be required. nih.gov
Enzymatic Degradation Ex-vivo metabolism of the analyte can occur; use of inhibitors (e.g., sodium fluoride) during collection is a common strategy. researchgate.net
Isotopic Exchange Deuterium labels on this compound are placed at non-exchangeable positions to prevent loss of the isotopic signature. acanthusresearch.com

Sample Preparation Techniques for Steroid Analysis in Complex Biological Systems (Excluding human clinical samples directly)

The goal of sample preparation is to isolate the target steroids and the this compound internal standard from the complex biological matrix (e.g., animal plasma), remove interfering substances, and concentrate the analytes before instrumental analysis. The ideal preparation technique should be reproducible, efficient, and not introduce bias. The similar chemical and physical properties of this compound to the unlabeled analyte ensure that it behaves almost identically during these extraction steps, which is essential for accurate quantification. lgcstandards.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating steroid samples from biological fluids due to its high recovery and efficiency in removing matrix interferences. nih.govnih.gov The methodology often involves using polymeric reversed-phase cartridges. researchgate.net

A common approach for extracting steroids from animal plasma involves Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges. nih.gov For instance, a method developed for analyzing progestins in murine plasma utilized a 96-well SPE plate format for high-throughput processing. epfl.ch The general procedure is as follows:

Pre-conditioning: The SPE sorbent is activated, typically with methanol, and then equilibrated with water or an aqueous buffer. This step prepares the sorbent for sample interaction. nih.govepfl.ch

Sample Loading: The biological sample (e.g., plasma), to which this compound has been added, is acidified (e.g., with formic acid) and loaded onto the cartridge. nih.govepfl.ch

Washing: The cartridge is washed with a weak solvent mixture (e.g., 20% acetonitrile (B52724) in water or 5% ammonium (B1175870) hydroxide (B78521) followed by 20% methanol) to remove salts, proteins, and other polar interferences while the analytes and internal standard remain bound to the sorbent. nih.govepfl.ch

Elution: The target steroids and this compound are eluted from the sorbent using a stronger organic solvent, such as isopropyl alcohol or methanol. nih.govepfl.ch

This process effectively cleans the sample, leading to high and consistent recovery rates for both the analyte and the internal standard. In one study, the mean recovery for 17-desacetyl norgestimate was 96.30%, while the recovery for its deuterated internal standard (17-desacetyl this compound) was 93.90%, demonstrating the effectiveness of the SPE cleanup. nih.govresearchgate.net

SPE StepReagent/Solvent Example 1Reagent/Solvent Example 2PurposeSource(s)
Cartridge Type Oasis HLB (Hydrophilic-Lipophilic Balanced)96-well SPE PlateSorbent for retaining steroids. nih.govepfl.ch
Conditioning 1.0 mL Methanol200 µL MethanolTo activate the stationary phase. nih.govepfl.ch
Equilibration 1.0 mL Water200 µL WaterTo prepare the sorbent for the aqueous sample. nih.govepfl.ch
Washing 1.0 mL 20% Acetonitrile in Water200 µL 5% NH4OH, then 200 µL 20% MethanolTo remove interfering compounds. nih.govepfl.ch
Elution Not specified in source2 x 75 µL Isopropyl AlcoholTo recover the purified analytes and internal standard. epfl.ch

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net

In the context of steroid analysis, LLE is used to extract nonpolar steroids from aqueous biological fluids into an organic solvent. For example, a method for the simultaneous quantification of Norgestimate and other steroids utilized LLE with a mixture of hexane (B92381) and ethyl acetate (B1210297) to extract the analytes and their deuterated internal standards (including this compound) from plasma. researchgate.net The organic extract is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the chromatographic system. researchgate.net

A modern variation of LLE is Supported Liquid Extraction (SLE). This technique uses a 96-well plate format where the aqueous sample is absorbed onto a solid, inert diatomaceous earth support. nih.gov An immiscible organic solvent is then passed through the support, extracting the analytes while leaving behind interfering substances. An SLE method developed for the analysis of 18 different steroids in plasma, with applicability to various mammalian species, used a mixture of dichloromethane (B109758) and isopropanol (B130326) as the extraction solvent. nih.gov This high-throughput technique minimizes emulsion formation, a common issue with traditional LLE, and is amenable to automation. nih.gov

TechniqueOrganic Solvent(s)Key StepsAdvantagesSource(s)
Traditional LLE Hexane / Ethyl Acetate1. Mix plasma with organic solvent. 2. Vortex/shake to partition analytes. 3. Centrifuge to separate layers. 4. Collect organic layer. 5. Evaporate and reconstitute.Simple, well-established method. researchgate.net
Supported Liquid Extraction (SLE) Dichloromethane / Isopropanol (98:2)1. Load plasma onto SLE plate. 2. Wait for sample to absorb. 3. Apply organic solvent to elute analytes. 4. Collect eluent.High throughput, no emulsion, easily automated. nih.gov

Mechanistic Investigations of Steroid Metabolism Utilizing Norgestimate D6

Application of Deuterium (B1214612) Labeling in Elucidating Metabolic Pathways

Deuterium labeling is a powerful technique used to trace the metabolic fate of compounds, including steroids. symeres.comacs.org By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the biotransformation of a drug or endogenous compound. acs.org This method is particularly valuable for elucidating complex metabolic pathways and identifying novel metabolites. nih.gov The use of deuterated analogs helps distinguish true metabolites from background biological matrix interferences, which is especially beneficial in the study of steroid hormones. nih.gov

The primary advantage of deuterium labeling lies in the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.net This phenomenon can alter the pharmacokinetic properties of a drug, often leading to reduced clearance rates and extended half-lives. symeres.com In metabolic studies, this effect can help identify the rate-limiting steps in a metabolic pathway. researchgate.net

Stable isotope-labeled compounds are widely used in:

Analysis of drug metabolites: Tracing the transformation of the parent drug into its various metabolic products. symeres.com

Reaction mechanism and kinetics studies: Understanding the step-by-step process of metabolic reactions. symeres.com

Development of sensitive analytical techniques: Improving the accuracy and specificity of methods like mass spectrometry. symeres.com

For instance, in the context of steroid metabolism, deuterium labeling has been employed to study the pathways of testosterone (B1683101) metabolism by cytochrome P450 enzymes. nih.gov By synthesizing testosterone with deuterium atoms at specific positions, researchers can investigate the mechanisms of hydroxylation and other metabolic transformations. nih.gov The use of isotopic labeling is crucial for confirming the structures of metabolites and overcoming challenges posed by endogenous interferences in biological samples. nih.gov

In Vitro Metabolic Profiling Studies

In vitro metabolic profiling is a important step in drug development and mechanistic studies, providing insights into how a compound is processed in the body. These studies typically utilize subcellular fractions like liver microsomes, cytosol, or S9 fractions, as well as whole-cell systems like hepatocytes. wuxiapptec.comwuxiapptec.com

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme system, located in the endoplasmic reticulum of liver cells (hepatic microsomes), playing a central role. gpnotebook.comconicet.gov.ar These enzymes are responsible for the oxidative metabolism of a wide variety of xenobiotics, including many steroid hormones. gpnotebook.comdrugbank.com

Studies using human liver microsomes have been instrumental in characterizing the metabolism of norgestimate (B1679921). researchgate.netnih.gov These investigations have shown that norgestimate is extensively metabolized, with deacetylation being a major initial step. researchgate.netnih.gov This process occurs even in the absence of NADPH, a cofactor required for many CYP-mediated reactions. nih.gov In the presence of NADPH, the metabolism of norgestimate is more extensive, leading to the formation of several metabolites. researchgate.netnih.gov

The following table summarizes the metabolites of norgestimate identified in human liver microsomal studies:

MetabolitePercentage of Total Radioactivity (Mean ± SD)
Norgestimate30.5 ± 14.6%
17-Deacetyl norgestimate39.3 ± 20.5%
Norgestrel (B7790687)10.0 ± 2.3%
3-Keto norgestimate< 2%
Uncharacterized metabolites15.5 ± 8.9%
Data from in vitro studies with human liver microsomes after 5 hours of incubation in the presence of NADPH. nih.gov

While the liver is the primary site of metabolism, other tissues can also contribute significantly to the biotransformation of drugs and steroids. wuxiapptec.comwuxiapptec.com This is known as extrahepatic metabolism. Tissues such as the intestine, lungs, kidneys, and skin contain drug-metabolizing enzymes that can modify compounds. wuxiapptec.com

In vitro studies have demonstrated that norgestimate is rapidly metabolized by the intestinal mucosa. researchgate.netnih.gov When [3H]norgestimate was incubated with human colon mucosa, a significant portion was converted to 17-deacetyl norgestimate. nih.gov Stomach tissue has also been shown to metabolize norgestimate, with 17-deacetyl norgestimate being the primary metabolite. researchgate.netnih.gov This extensive first-pass metabolism in the gut wall and liver is a key feature of norgestimate's pharmacokinetic profile. researchgate.netnih.govwikipedia.org

The following table shows the metabolic profile of norgestimate in human colon mucosa:

CompoundPercentage of Radioactivity (Mean ± SD)
Norgestimate38.1 ± 11.6%
17-Deacetyl norgestimate49.2 ± 14.5%
Conjugated metabolites8.1 ± 4.5%
Data from in vitro studies with human colon mucosa after 2 hours of incubation. nih.gov

The use of deuterated norgestimate, specifically Norgestimate-d6, is intended for use as an internal standard for the quantification of norgestimate and its metabolites by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The deuterium-labeled compound, Norgestimate metabolite norelgestromin-d6, is the deuterated form of the major active metabolite, norelgestromin (B1679859). immunomart.com

The identification of deuterated metabolites is a critical aspect of mechanistic studies. The mass shift introduced by the deuterium atoms allows for the clear differentiation of drug-related material from endogenous compounds in mass spectrometric analyses. nih.gov This is particularly useful in identifying previously uncharacterized metabolites. nih.gov For instance, a UPLC-MS/MS method has been developed for the simultaneous quantification of ethinyl estradiol, norgestimate, and 17-desacetyl norgestimate in human plasma, utilizing their respective isotopic labeled internal standards (EE2-d4, NGM-d6, and DNGM-d6). researchgate.net

Applications of Deuterated Norgestimate in Advanced Research and Development

Role in Drug Discovery and Development Support (Excluding clinical human trials and related outcomes)

In the pre-clinical phase of drug development, establishing a compound's pharmacokinetic and metabolic profile is fundamental. Norgestimate-d6 is instrumental in these assessments, primarily by serving as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.comcaymanchem.comcaymanchem.com The use of a SIL-IS is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comcaymanchem.com

Pharmacokinetic (PK) studies in non-human animal models, such as rats and minipigs, are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for further development. tandfonline.com In these studies, this compound is used as an internal standard for the precise quantification of the parent compound, norgestimate (B1679921), in biological matrices like plasma. caymanchem.comcaymanchem.comresearchgate.net

When analyzing samples from a PK study, a known quantity of this compound is added to each sample. caymanchem.com Since this compound co-elutes with the non-labeled norgestimate during chromatography but is differentiated by its higher mass in the mass spectrometer, it allows for highly accurate ratiometric quantification. caymanchem.com This process corrects for variations in sample preparation and instrument response, which is crucial for building reliable time-concentration curves and calculating key PK parameters. Research in rats has been used to determine the bioavailability and clearance of similar progestins, a process that relies on such robust analytical methods. tandfonline.com

Understanding how a drug is metabolized is a cornerstone of pre-clinical evaluation. Norgestimate is known to be a prodrug, undergoing rapid and extensive metabolism in the gut and liver to form active metabolites. researchgate.netnih.gov Key metabolites include 17-deacetyl norgestimate (norelgestromin) and, subsequently, levonorgestrel. researchgate.netnih.gov

In vitro studies using animal or human liver microsomes and intestinal tissue preparations are conducted to identify these metabolic pathways. nih.gov this compound, along with deuterated versions of its metabolites like 17-desacetyl this compound, are indispensable tools in these assessments. researchgate.netmedchemexpress.comscbt.com They are used as internal standards to quantify the formation of various metabolites over time. researchgate.net This allows researchers to map the metabolic pathways and determine the rate of formation of each metabolite, providing insight into the compound's biotransformation. nih.gov

In Vitro SystemKey FindingsReference
Human Intestinal MucosaRapid deacetylation of norgestimate. After 2 hours, approximately 49.2% was converted to 17-deacetyl norgestimate. nih.gov
Human Liver MicrosomesIn the presence of NADPH, only ~30.5% remained as norgestimate after 5 hours. The major metabolite was 17-deacetyl norgestimate (~39.3%), with smaller amounts of norgestrel (B7790687) (~10.0%) also formed. nih.gov

This table summarizes in vitro findings on norgestimate metabolism, a process where this compound serves as a critical analytical standard.

Pharmacokinetic Profiling in Non-Human Animal Models

Contribution to Metabolomics Studies and Pathway Tracing

Stable isotope labeling is a powerful technique in metabolomics for elucidating metabolic pathways. nih.gov While specific studies detailing the use of this compound for pathway tracing are not prominent, its properties as a stable isotope-labeled compound make it suitable for such applications in principle. medchemexpress.commedchemexpress.com

In stable isotope-resolved metabolomics (SIRM), compounds labeled with stable isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N) are introduced into cell cultures or tissues. nih.gov The labeled atoms act as tracers, allowing researchers to follow the compound's journey through various metabolic reactions. nih.gov The incorporation of the isotope into downstream metabolites can be detected by mass spectrometry, providing a dynamic view of cellular metabolism. nih.gov this compound could theoretically be used to study its own metabolic fate and its influence on broader metabolic networks within target cells, such as hepatocytes or endocrine cells, in a research setting.

By tracking the deuterium atoms from this compound as they are incorporated into various metabolic products, researchers can analyze metabolic flux. This involves measuring the rate at which metabolites pass through a specific pathway. The unique mass signature of the deuterated metabolites allows them to be distinguished from their unlabeled, endogenous counterparts. nih.gov This approach enables the detailed mapping of biotransformation pathways and the identification of previously unknown metabolic intermediates of norgestimate in a pre-clinical research context. nih.gov

Stable Isotope-Assisted Metabolomics for Cell Metabolism Research

Utilization in Receptor Binding Assays and Mechanistic Pharmacology Studies (Excluding efficacy/safety for humans)

This compound is primarily used as an analytical standard in studies evaluating the parent compound, norgestimate. caymanchem.com Norgestimate itself is characterized by its high affinity for the progesterone (B1679170) receptor and its minimal affinity for the androgen receptor, a key aspect of its pharmacological profile. bertin-bioreagent.comnih.gov

Receptor binding assays are in vitro experiments that measure the affinity of a ligand (like norgestimate) for a specific receptor. caymanchem.combertin-bioreagent.com These assays often use radiolabeled ligands, but quantification of unlabeled ligands in competitive binding assays can be supported by LC-MS methods that employ this compound as an internal standard. caymanchem.com Pre-clinical studies in animal tissues have been crucial in establishing the binding profile of norgestimate. For instance, assays using rabbit uterine receptors and rat prostatic receptors have demonstrated norgestimate's selectivity. caymanchem.comcaymanchem.combertin-bioreagent.com It binds strongly to the progesterone receptor while being highly selective over the androgen receptor. caymanchem.combertin-bioreagent.com This selectivity is a defining feature of its mechanism, which is explored in non-human models to understand its progestational and antiestrogenic activities. caymanchem.comnih.gov

Receptor SourceCompoundBinding Affinity (IC50, nM)Reference
Rabbit Uterine Progestin ReceptorNorgestimate3.48 caymanchem.comcaymanchem.combertin-bioreagent.com
Rat Prostatic Androgen ReceptorNorgestimate764 caymanchem.comcaymanchem.combertin-bioreagent.com

This table presents data from receptor binding assays for the parent compound, norgestimate, whose quantification in such research is supported by the use of this compound.

Future Directions and Emerging Research Avenues for Deuterated Progestins

Development of Novel Deuterated Steroid Derivatives for Research

The synthesis of deuterated steroids, a practice that gained prominence in the mid-20th century, continues to evolve. Initially focused on improving the pharmacokinetic profiles of drugs, the applications of deuterated steroids have expanded significantly. informaticsjournals.co.in Researchers are now exploring the creation of a wide array of deuterated steroid derivatives to serve as indispensable tools in medical research and drug metabolism studies. researchgate.net

The development of these novel derivatives is driven by the need for highly specific and reliable internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comdshs-koeln.de For instance, deuterated analogs of progesterone (B1679170), such as Allopregnanolone-d4 and Progesterone-d9, are crucial for tracing metabolic pathways and assessing pharmacological effects without interference from endogenous steroid levels. medchemexpress.commdpi.com The synthesis of these compounds often involves site-specific isotopic labeling to enhance their utility in research.

Future research in this area is expected to focus on:

Expanding the library of deuterated steroid standards: As analytical techniques become more sensitive, the demand for a broader range of deuterated standards for various steroid classes, including estrogens, androgens, and corticosteroids, will increase. medchemexpress.comisotope.com

Site-selective deuteration techniques: Advances in synthetic chemistry are enabling more precise control over the location of deuterium (B1214612) substitution. researchgate.netresearchgate.net This allows for the creation of derivatives tailored for specific research questions, such as investigating the kinetic isotope effect at particular metabolic sites. nih.gov

Development of deuterated metabolites: The synthesis of deuterated versions of steroid metabolites, such as 17-Desacetyl Norgestimate-d6, is critical for pharmacokinetic and bioequivalence studies. veeprho.comnih.gov

Integration of Deuterated Norgestimate (B1679921) with Advanced Omics Technologies

The rise of "omics" technologies, such as metabolomics and lipidomics, has created a need for high-quality internal standards to ensure data accuracy and reproducibility. Deuterated compounds like this compound are ideally suited for this role due to their chemical similarity to the endogenous analytes. isotope.comcaymanchem.com

In metabolomics, stable isotope-labeled standards are used for both relative and absolute quantification of metabolites in complex biological systems. isotope.com The use of deuterated standards helps to correct for variations in sample preparation and instrumental analysis, which is particularly important in large-scale studies. sigmaaldrich.comcrimsonpublishers.com For example, a mixture of deuterated amino acids can be used as a concentration standard in high-throughput LC/MS or GC-MS metabolomic analysis. sigmaaldrich.com

Similarly, in lipidomics, stable isotope-labeled internal standards are the preferred choice for quantifying the vast array of lipid species. caymanchem.com These standards, which can have deuterium introduced into the acyl chain or sphingosine (B13886) tail, exhibit nearly identical physical properties to their natural counterparts, ensuring accurate quantification. caymanchem.com

Future integration of deuterated progestins with omics technologies will likely involve:

Development of multi-class internal standard mixtures: Creating comprehensive mixtures of deuterated standards, including progestins, will enable more efficient and cost-effective quantitative analysis in large-scale omics studies. acs.org

Application in mass spectrometry imaging (MSI): MSI allows for the spatial mapping of molecules in tissues. Deuterated standards are crucial for the quantitative imaging of lipids and other metabolites in tissues like the brain. acs.org

Flux analysis: Stable isotope tracers can be used to track the flow of atoms through metabolic pathways, providing insights into cellular metabolism. Deuterated progestins could be used to study steroid hormone metabolism in detail. isotope.com

Computational Approaches in Predicting Deuterium Isotope Effects and Metabolic Fate

Computational modeling is becoming an increasingly powerful tool in drug discovery and development. acs.org In the context of deuterated compounds, computational approaches can be used to predict the kinetic isotope effect (KIE) and the metabolic fate of a drug. nih.govacs.org The KIE refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. This effect can be harnessed to slow down drug metabolism, potentially leading to improved pharmacokinetic properties. informaticsjournals.co.inclearsynthdiscovery.com

Predict sites of metabolism: Molecular docking simulations can predict how a drug binds to metabolic enzymes like cytochrome P450 (CYP), identifying potential sites of oxidation. nih.gov

Estimate the intrinsic KIE: Quantum mechanics calculations can be used to estimate the theoretical KIE for a specific C-H bond cleavage.

Simulate metabolic switching: Deuteration at one site can sometimes lead to increased metabolism at another site, a phenomenon known as metabolic switching. nih.govnih.gov Computational models can help to predict the likelihood of this occurring.

While these computational tools are promising, their predictive power is still under development. acs.org Future research will focus on improving the accuracy of these models by incorporating more sophisticated algorithms and larger datasets.

Expanding the Utility of Deuterated Standards in Analytical Chemistry Research

Deuterated compounds like this compound are primarily used as internal standards in analytical methods to ensure accuracy and precision. caymanchem.comaxios-research.combertin-bioreagent.com Their use is particularly critical in liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying analytes in complex biological matrices like plasma and urine. nih.govcrimsonpublishers.com

The key advantages of using a deuterated internal standard include:

Similar physicochemical properties: The deuterated standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in the analytical process. sigmaaldrich.comcrimsonpublishers.com

Distinct mass-to-charge ratio: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lgcstandards.com

The utility of deuterated standards is expanding beyond routine quantitative analysis. New research applications include:

Method development and validation: Deuterated standards are essential for validating the robustness and reliability of new analytical methods. axios-research.comclearsynth.com

Investigating fragmentation pathways: In mass spectrometry, comparing the fragmentation patterns of a compound and its deuterated analog can help to elucidate the structure of fragment ions. fu-berlin.de

Doping control: In sports, deuterated steroids are used as internal standards for the precise quantification of endogenous steroids to detect the misuse of performance-enhancing substances. dshs-koeln.dedshs-koeln.de

The continued development of new deuterated compounds and the refinement of analytical instrumentation will further expand the critical role of these standards in ensuring the quality and reliability of chemical analysis.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of Norgestimate-d6 in experimental settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm deuterium placement at specific molecular positions, while Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and isotopic purity. High-Performance Liquid Chromatography (HPLC) with certified reference standards can assess chemical purity (>98%) and detect impurities. Stability studies should adhere to storage guidelines (2–8°C) to prevent degradation .

Q. How should researchers handle and store this compound to ensure stability throughout long-term studies?

  • Methodological Answer : Aliquot the compound to minimize freeze-thaw cycles, store lyophilized samples at 2–8°C in airtight containers with desiccants, and monitor stability via periodic HPLC analysis. For biological matrices, use protease inhibitors and immediate freezing (-80°C) to prevent enzymatic degradation .

Q. What isotopic considerations are critical when employing this compound in pharmacokinetic studies?

  • Methodological Answer : Researchers must account for deuterium’s kinetic isotope effect, which may alter metabolic rates compared to non-deuterated analogs. Validate assays for isotopic interference by comparing retention times and mass transitions between deuterated and endogenous analogs using LC-MS/MS .

Q. What validation parameters must be established when developing a new assay using this compound as a reference compound?

  • Methodological Answer : Validate accuracy (spiked recovery 85–115%), precision (CV <15%), linearity (R² >0.99), limit of detection (LOD), and robustness against matrix effects. Include inter-day and intra-day reproducibility tests across three concentrations .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory results when using this compound as an internal standard across different analytical platforms?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. GC-MS) and assess matrix effects via post-column infusion studies. Replicate experiments with independent sample preparations and standardize calibration curves across laboratories. Document methodological discrepancies in a shared protocol repository .

Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for this compound quantification in complex biological matrices?

  • Methodological Answer : Optimize collision energy and declustering potential via direct infusion experiments. Use a C18 column with 2.6 µm particles and a gradient elution (0.1% formic acid in water/acetonitrile) to resolve this compound from isobaric interferences. Employ a stable isotope dilution method with a six-point calibration curve spanning 1–500 ng/mL .

Q. How should researchers design controlled experiments to investigate potential degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic (pH 1–3), alkaline (pH 9–11), oxidative (H₂O₂), and thermal (40–60°C) conditions. Identify degradation products via high-resolution MS and NMR. Compare degradation kinetics between deuterated and non-deuterated analogs to isolate isotope-specific effects .

Q. What statistical approaches are most appropriate for analyzing time-series data from metabolic studies involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability and censored data. Use longitudinal analysis with repeated-measures ANOVA for time-dependent metabolite quantification. Address missing data via multiple imputation or maximum likelihood estimation .

Q. What experimental controls are essential when studying drug-drug interactions using deuterated analogs like this compound in in vitro models?

  • Methodological Answer : Include isotopic controls (non-deuterated Norgestimate) to differentiate deuterium-specific effects. Use negative controls (vehicle-only) and positive controls (known CYP3A4 inhibitors) in hepatocyte assays. Validate enzyme kinetics (Km, Vmax) using substrate depletion assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.